2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile
Overview
Description
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that features both thiazole and benzodiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications. The presence of nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(1,3-thiazol-4-yl)-1h-benzimidazole-5-sulfonamide, have been found to interact withCarbonic Anhydrase 2 .
Mode of Action
Related compounds have been shown to interact with their targets, leading to various physiological effects .
Biochemical Pathways
Thiazole-containing compounds have been reported to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole-containing compounds have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of many drugs .
Biochemical Analysis
Biochemical Properties
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to receptor proteins, modulating their signaling pathways. These interactions are crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. In normal cells, this compound can influence cell proliferation and differentiation, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cells. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle, altering energy production and cellular respiration. These metabolic interactions are essential for understanding the compound’s effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, influencing its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, influencing energy production and apoptosis. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile typically involves the formation of the thiazole ring followed by its fusion with the benzodiazole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions . The reaction conditions often include the use of microwave-assisted synthesis to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers.
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole: A simpler structure with similar biological activities.
Benzimidazole: Shares the benzodiazole ring and exhibits comparable pharmacological properties.
Thiazolidine: Another sulfur-containing heterocycle with diverse applications
Uniqueness
What sets 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile apart is its combined structural features of thiazole and benzodiazole rings, which confer unique chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile compound in various scientific and industrial fields .
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)-3H-benzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNURVJUCHZDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.